molecular formula C16H17BrO3 B1386340 [3-Bromo-5-methoxy-4-(3-methyl-benzyloxy)-phenyl]-methanol CAS No. 752991-26-7

[3-Bromo-5-methoxy-4-(3-methyl-benzyloxy)-phenyl]-methanol

Cat. No.: B1386340
CAS No.: 752991-26-7
M. Wt: 337.21 g/mol
InChI Key: BTIXFEVGVOOHDF-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a methylbenzyloxy group attached to a phenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Bromo-5-methoxy-4-(3-methyl-benzyloxy)-phenyl]-methanol typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes the following steps :

    Methoxylation: The methoxy group is introduced using sodium methoxide (CH₃ONa) in methanol (CH₃OH) in the presence of cuprous bromide (CuBr) at elevated temperatures.

    Benzyloxylation: The methylbenzyloxy group is introduced through a nucleophilic substitution reaction using a suitable benzyl halide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3-Bromo-5-methoxy-4-(3-methyl-benzyloxy)-phenyl]-methanol undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the bromine atom can yield various substituted derivatives.

Scientific Research Applications

[3-Bromo-5-methoxy-4-(3-methyl-benzyloxy)-phenyl]-methanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [3-Bromo-5-methoxy-4-(3-methyl-benzyloxy)-phenyl]-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
  • 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

Compared to similar compounds, [3-Bromo-5-methoxy-4-(3-methyl-benzyloxy)-phenyl]-methanol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Overview

[3-Bromo-5-methoxy-4-(3-methyl-benzyloxy)-phenyl]-methanol, with the chemical formula C16H17BrO, is a compound of increasing interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. Its unique structural features, including a bromine atom, methoxy group, and methylbenzyloxy group attached to a phenyl ring, suggest diverse mechanisms of action that warrant comprehensive investigation.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Methoxylation : Introduced using sodium methoxide in methanol with cuprous bromide as a catalyst.
  • Benzyloxylation : Achieved through nucleophilic substitution with appropriate benzyl halides.

These synthetic methods are crucial for producing the compound in sufficient purity and yield for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest that it may inhibit various bacterial strains, although specific mechanisms remain under investigation.

Microbial Strain Inhibition Zone (mm) Concentration Tested (μg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anticancer Properties

The compound has also shown promise in anticancer applications. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast cancer (MDA-MB-231). Key findings include:

  • Apoptosis Induction : At concentrations as low as 1 μM, significant morphological changes were observed.
  • Caspase Activity : Enhanced caspase-3 activity was noted at 10 μM, indicating a potential mechanism for inducing programmed cell death.
Cell Line IC50 (μM) Caspase Activity (fold increase)
MDA-MB-23151.33
HeLa81.20
A54961.25

The precise mechanism of action for this compound is still being elucidated. Current hypotheses suggest that it may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways and gene expression modulation. This interaction could lead to altered cellular responses, contributing to its antimicrobial and anticancer effects.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on MDA-MB-231 cells, noting significant apoptosis induction and cell cycle arrest at specific concentrations .
  • Antimicrobial Screening : Another research effort focused on testing the compound against various pathogens, highlighting its broad-spectrum antimicrobial potential .

Properties

IUPAC Name

[3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-11-4-3-5-12(6-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-8,18H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIXFEVGVOOHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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